molecular formula C14H16O3 B14578617 4-(3-Methylbutyl)-1H-2-benzopyran-1,3(4H)-dione CAS No. 61665-52-9

4-(3-Methylbutyl)-1H-2-benzopyran-1,3(4H)-dione

Cat. No.: B14578617
CAS No.: 61665-52-9
M. Wt: 232.27 g/mol
InChI Key: MZMRHDWXZAEVLF-UHFFFAOYSA-N
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Description

4-(3-Methylbutyl)-1H-2-benzopyran-1,3(4H)-dione is an organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)-1H-2-benzopyran-1,3(4H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylbutyl bromide with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)-1H-2-benzopyran-1,3(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzopyran derivatives.

Scientific Research Applications

4-(3-Methylbutyl)-1H-2-benzopyran-1,3(4H)-dione has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylbutyl)-1H-2-benzopyran-1,3(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylbutyl)-1H-2-benzopyran-1,3(4H)-dione: Unique due to its specific substitution pattern and biological activities.

    Other Benzopyran Derivatives: Compounds like coumarins and flavonoids share structural similarities but differ in their substitution patterns and biological properties.

Uniqueness

This compound stands out due to its unique combination of a benzopyran core with a 3-methylbutyl side chain, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

61665-52-9

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

4-(3-methylbutyl)-4H-isochromene-1,3-dione

InChI

InChI=1S/C14H16O3/c1-9(2)7-8-12-10-5-3-4-6-11(10)13(15)17-14(12)16/h3-6,9,12H,7-8H2,1-2H3

InChI Key

MZMRHDWXZAEVLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

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